molecular formula C7H11NO B2645563 (1-Furan-2-yl-ethyl)-methyl-amine CAS No. 174316-27-9

(1-Furan-2-yl-ethyl)-methyl-amine

Cat. No.: B2645563
CAS No.: 174316-27-9
M. Wt: 125.171
InChI Key: BNBCJNJOLJAPMQ-UHFFFAOYSA-N
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Description

(1-Furan-2-yl-ethyl)-methyl-amine is an organic compound that features a furan ring attached to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Furan-2-yl-ethyl)-methyl-amine can be achieved through several methods. One common approach involves the reaction of furfurylamine with methyl iodide under basic conditions to yield the desired product . Another method includes the reductive amination of furfural with methylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(1-Furan-2-yl-ethyl)-methyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include halogenated furans, nitrated furans, and tetrahydrofuran derivatives .

Scientific Research Applications

(1-Furan-2-yl-ethyl)-methyl-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Furan-2-yl-ethyl)-methyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (1-Furan-2-yl-ethyl)-amine: Similar structure but lacks the methyl group.

    (1-Furan-2-yl-methyl)-amine: Similar structure but with a different substitution pattern on the furan ring.

    (1-Furan-2-yl-ethyl)-dimethyl-amine: Contains an additional methyl group on the amine.

Uniqueness

(1-Furan-2-yl-ethyl)-methyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(furan-2-yl)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6(8-2)7-4-3-5-9-7/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBCJNJOLJAPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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